2,4,5-Trifluorobenzonitrile

Description

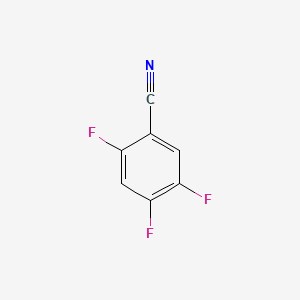

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,4,5-trifluorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2F3N/c8-5-2-7(10)6(9)1-4(5)3-11/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLKNOGQOOZFICZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)F)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50344002 | |

| Record name | 2,4,5-Trifluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50344002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98349-22-5 | |

| Record name | 2,4,5-Trifluorobenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98349-22-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,5-Trifluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50344002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,4,5-Trifluorobenzonitrile: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties, experimental protocols, and key applications of 2,4,5-Trifluorobenzonitrile. This fluorinated aromatic compound is a critical building block in the synthesis of a wide range of pharmaceuticals and agrochemicals, making it a molecule of significant interest to the scientific community.

Core Physical and Chemical Properties

This compound is a colorless to light yellow liquid at room temperature. Its key physical and chemical data are summarized in the tables below, providing a ready reference for laboratory and research applications.

General and Physical Properties

| Property | Value | Citations |

| Appearance | Colorless to light yellow, clear liquid | [1] |

| Boiling Point | 170 °C | [1] |

| Density | 1.38 g/mL | [1] |

| Refractive Index (n20D) | 1.47 | [1] |

| Solubility | Soluble in organic solvents | [1] |

| Storage Conditions | Room Temperature | [1] |

Chemical Identification and Molecular Data

| Identifier | Value | Citations |

| Molecular Formula | C₇H₂F₃N | [1] |

| Molecular Weight | 157.1 g/mol | [1] |

| CAS Number | 98349-22-5 | [1] |

| PubChem ID | 593813 | [1][2] |

| MDL Number | MFCD00013289 | [1] |

| InChI | InChI=1S/C7H2F3N/c8-5-2-7(10)6(9)1-4(5)3-11/h1-2H | [2] |

| InChIKey | DLKNOGQOOZFICZ-UHFFFAOYSA-N | [2] |

Synthesis of this compound: Experimental Protocols

The synthesis of this compound can be achieved through various routes. Below are detailed experimental protocols for two common methods.

Method 1: Fluorination of 2,4-dichloro-5-fluorobenzonitrile

This process involves the reaction of 2,4-dichloro-5-fluorobenzonitrile with an alkali metal fluoride in the presence of a phase transfer catalyst.[3]

Reaction Scheme:

Experimental Protocol:

-

A mixture of 136.2 g (2.2 mol) of potassium fluoride/cesium fluoride (9:1), 6.0 g (15 mmol) of n-butyltriphenylphosphonium bromide, and 300 g of sulfolane is prepared.[3]

-

The mixture undergoes incipient distillation.[3]

-

190.0 g (1 mol) of 2,4-dichloro-5-fluorobenzonitrile is added, and the mixture is heated to 200°C.[3]

-

The reaction is monitored for completion (approximately 9 hours).[3]

-

After the reaction, the salt is removed by filtration.[3]

-

The mother liquor is fractionated to yield this compound.[3] The product distills at 78°C under a pressure of 26 torr.[3]

Method 2: From 2,4,5-Trifluoroaniline

This two-step process involves the diazotization of 2,4,5-trifluoroaniline followed by reaction with an alkali metal cyanide.[4][5]

Reaction Scheme:

Experimental Protocol:

Step 1: Diazotization

-

4.4 g (30 mmol) of 2,4,5-trifluoroaniline is dissolved in 25 ml of glacial acetic acid and cooled in an ice bath.[4]

-

With stirring, 4.5 g (31.5 mmol) of nitrosylsulphuric acid is added.[4]

-

The ice bath is removed, and the reaction mixture is stirred for an additional hour.[4]

Step 2: Cyanation

-

The reaction product from Step 1 is then reacted with an alkali metal cyanide in the presence of a transition metal compound, an acid acceptor, and a diluent to yield this compound.[4][5]

Analytical Methods

Gas Chromatography (GC)

GC is commonly used to assess the purity of this compound.[3] An example of a GC-MS method for impurity profiling of a similar compound, 4-fluorobenzonitrile, is provided below.[6]

Example GC-MS Protocol for Impurity Profiling:

| Parameter | Value |

| Instrument | Q Exactive GC Orbitrap GC-MS/MS |

| Column | 30 m × 0.25 mm I.D. × 0.25 µm film capillary column |

| Carrier Gas | Helium at 1.0 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | 50 to 320 °C at 20 °C/min |

| Injection Volume | 1 µL |

| Split Ratio | 40:1 |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Source Temperature | 250 °C |

| Transfer Line Temp. | 250 °C |

High-Performance Liquid Chromatography (HPLC)

HPLC can be employed for the analysis of reaction mixtures containing fluorinated benzoic acids, which are derivatives of fluorinated benzonitriles.[7]

Example HPLC Protocol for a Related Compound (2,4,5-Trifluorobenzoic Acid):

| Parameter | Value |

| Mobile Phase | Acetonitrile:Water:Trifluoroacetic acid (40:60:2) or Acetonitrile:0.1% Citric acid aqueous solution (55:45) |

| Detection | UV at 272 nm |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound. 1H, 13C, and 19F NMR would be utilized for complete characterization. While a specific spectrum for this compound is not provided, spectra for similar compounds like 2-fluorobenzonitrile and 4-fluorobenzonitrile are available for reference.[8][9] 19F NMR is particularly informative for fluorinated compounds.[10]

Applications in Research and Development

This compound is a versatile intermediate with significant applications in the pharmaceutical and agrochemical industries.[1][11][12][13]

Pharmaceutical Synthesis

This compound serves as a crucial precursor for a variety of active pharmaceutical ingredients (APIs), including anti-inflammatory and anti-cancer agents.[1] Its trifluorinated phenyl ring is a key pharmacophore in many developmental drugs. For example, it is a building block in the synthesis of a fluorinated analog of the antibiotic platensimycin.[14]

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C7H2F3N | CID 593813 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CA2090768A1 - Process for the preparation of this compound - Google Patents [patents.google.com]

- 4. US6399807B1 - Method for production of 2,4,5-trifluoro-benzonitrile - Google Patents [patents.google.com]

- 5. A process for preparing 2,4,5-trifluoro-benzonitrile | Semantic Scholar [semanticscholar.org]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. americanlaboratory.com [americanlaboratory.com]

- 8. 2-Fluorobenzonitrile(394-47-8) 1H NMR spectrum [chemicalbook.com]

- 9. 4-Fluorobenzonitrile(1194-02-1) 1H NMR spectrum [chemicalbook.com]

- 10. This compound 99 98349-22-5 [sigmaaldrich.com]

- 11. nbinno.com [nbinno.com]

- 12. nbinno.com [nbinno.com]

- 13. nbinno.com [nbinno.com]

- 14. ossila.com [ossila.com]

A Technical Guide to the Spectroscopic Analysis of 2,4,5-Trifluorobenzonitrile

Introduction: 2,4,5-Trifluorobenzonitrile (CAS No: 98349-22-5) is a fluorinated aromatic compound with the molecular formula C₇H₂F₃N.[1][2] It serves as a versatile building block and a key intermediate in the synthesis of various pharmaceuticals, agrochemicals, and specialty materials.[1][3] Its unique electronic properties, conferred by the three fluorine atoms and the nitrile group, make it a compound of significant interest in drug development and materials science. A thorough understanding of its spectroscopic characteristics is paramount for researchers for quality control, reaction monitoring, and structural elucidation. This guide provides an in-depth analysis of the key spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Vibrational (FT-IR and FT-Raman), and Mass Spectrometry (MS), complete with experimental protocols and analytical workflows.

Overall Spectroscopic Analysis Workflow

The structural characterization of this compound involves a multi-technique spectroscopic approach. The general workflow begins with sample preparation, followed by data acquisition using various spectroscopic methods, and culminates in data processing and interpretation to confirm the molecule's identity and purity.

Caption: General workflow for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework and probing the environment of the fluorine atoms. For fluorinated compounds, ¹⁹F NMR is particularly valuable due to its high sensitivity and wide chemical shift range.[4][5]

Data Presentation: NMR Spectral Data

The following table summarizes the expected NMR signals for this compound. Note that exact chemical shifts (δ) are dependent on the solvent, concentration, and reference standard used.

| Nucleus | Expected Chemical Shift (ppm) | Multiplicity | Key Couplings |

| ¹H | ~7.5 - 8.0 | 2 distinct multiplets | H-H, H-F |

| ¹³C | ~100 - 160 | 7 distinct signals | C-F, C-C |

| ¹⁹F | Varies widely | 3 distinct multiplets | F-F, F-H |

| -C≡N | ~110 - 120 | Singlet (or triplet from ¹⁴N) | Low intensity |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Accurately weigh approximately 20-30 mg of this compound and dissolve it in 0.6-0.8 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial.[6] Add a small amount of Tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR.

-

Sample Transfer: Transfer the solution to a 5 mm NMR tube.

-

Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe capable of detecting ¹H, ¹³C, and ¹⁹F nuclei.[7]

-

Data Acquisition:

-

Tune and match the probe for each nucleus.

-

Shim the magnetic field to achieve optimal resolution.

-

Acquire a ¹H spectrum using a standard pulse-acquire sequence (e.g., zg30).

-

Acquire a broadband proton-decoupled ¹³C spectrum using a pulse sequence like zgpg30.

-

Acquire a proton-decoupled ¹⁹F spectrum.

-

Set appropriate spectral widths, acquisition times, and relaxation delays for each experiment.[6][8]

-

-

Data Processing: Apply a Fourier transform to the acquired Free Induction Decays (FIDs), followed by phase and baseline correction to obtain the final spectra.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound 99 98349-22-5 [sigmaaldrich.com]

- 3. ossila.com [ossila.com]

- 4. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 6. ekwan.github.io [ekwan.github.io]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

1H NMR spectrum of 2,4,5-Trifluorobenzonitrile

An In-Depth Technical Guide to the ¹H NMR Spectrum of 2,4,5-Trifluorobenzonitrile

This guide provides a comprehensive analysis of the proton Nuclear Magnetic Resonance (¹H NMR) spectrum of this compound, tailored for researchers, scientists, and professionals in the field of drug development. The document details the quantitative spectral data, a standardized experimental protocol for data acquisition, and a visual representation of the proton signaling pathways.

Quantitative ¹H NMR Data

The ¹H NMR spectrum of this compound exhibits two distinct signals in the aromatic region, corresponding to the two non-equivalent protons on the benzene ring. The chemical shifts are influenced by the electron-withdrawing effects of the nitrile group and the three fluorine atoms. The observed splitting patterns are complex due to spin-spin coupling between the protons and the neighboring fluorine atoms.

Below is a summary of the interpreted ¹H NMR data. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference, and coupling constants (J) are given in Hertz (Hz).

| Proton | Position | Chemical Shift (δ) / ppm | Multiplicity | Coupling Constants (J) / Hz |

| H-3 | ortho to CN | ~7.85 | ddd (doublet of doublet of doublets) | ³J(H3-F4) ≈ 8.5, ³J(H3-F2) ≈ 6.5, ⁴J(H3-F5) ≈ 4.5 |

| H-6 | meta to CN | ~7.55 | ddd (doublet of doublet of doublets) | ³J(H6-F5) ≈ 9.0, ⁴J(H6-F4) ≈ 6.0, ⁵J(H6-F2) ≈ 2.5 |

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and concentration. The values provided are estimations based on spectral analysis and typical coupling constants for fluorinated aromatic compounds.

Molecular Structure and Proton Assignments

The structure of this compound with the IUPAC numbering for the proton and fluorine substituents is shown below. This numbering is used for the assignment of signals in the data table.

graph 2_4_5_Trifluorobenzonitrile_Structure {

layout=neato;

node [shape=plaintext, fontsize=12, fontname="sans-serif", fontcolor="#202124"];

edge [color="#5F6368"];

// Benzene ring nodes

C1 [pos="0,1.5!", label="C1"];

C2 [pos="-1.3,0.75!", label="C2"];

C3 [pos="-1.3,-0.75!", label="C3"];

C4 [pos="0,-1.5!", label="C4"];

C5 [pos="1.3,-0.75!", label="C5"];

C6 [pos="1.3,0.75!", label="C6"];

// Substituent nodes

CN [pos="0,2.5!", label="C≡N"];

F2 [pos="-2.3,1.25!", label="F", fontcolor="#EA4335"];

H3 [pos="-2.3,-1.25!", label="H", fontcolor="#4285F4"];

F4 [pos="0,-2.5!", label="F", fontcolor="#EA4335"];

F5 [pos="2.3,-1.25!", label="F", fontcolor="#EA4335"];

H6 [pos="2.3,1.25!", label="H", fontcolor="#4285F4"];

// Benzene ring edges

C1 -- C2 -- C3 -- C4 -- C5 -- C6 -- C1;

// Substituent edges

C1 -- CN;

C2 -- F2;

C3 -- H3;

C4 -- F4;

C5 -- F5;

C6 -- H6;

}

Caption: ¹H-¹⁹F spin-spin coupling relationships in this compound.

Experimental Protocol for ¹H NMR Spectrum Acquisition

This section provides a detailed methodology for acquiring a high-resolution ¹H NMR spectrum of this compound.

Sample Preparation

-

Solvent Selection : Choose a suitable deuterated solvent. Deuterated chloroform (CDCl₃) is a common choice for many organic molecules. For compounds with limited solubility, deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated acetone (acetone-d₆) can be used.

-

Sample Concentration : Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Internal Standard : Add a small amount of an internal reference standard, such as tetramethylsilane (TMS), to the solution. TMS is set to 0.00 ppm and is used to calibrate the chemical shift scale.[1]

-

Transfer to NMR Tube : Filter the solution through a small plug of glass wool or a syringe filter into a clean 5 mm NMR tube to remove any particulate matter.

-

Degassing (Optional) : For highly sensitive experiments or to remove dissolved oxygen which can affect relaxation times, the sample can be degassed by bubbling an inert gas (e.g., nitrogen or argon) through the solution or by several freeze-pump-thaw cycles.

NMR Instrument Parameters

The following parameters are recommended for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and experimental goals.

Parameter Recommended Value Purpose Spectrometer Frequency 400 MHz (for ¹H) Defines the magnetic field strength. Pulse Program Standard 1D proton (e.g., 'zg30') A simple pulse-acquire sequence. Pulse Width (P1) ~30° flip angle To ensure quantitative signal intensity and prevent saturation. Acquisition Time (AQ) 2-4 seconds Determines the resolution in the frequency domain. Relaxation Delay (D1) 1-5 seconds Allows for full relaxation of the protons between scans. Number of Scans (NS) 8-16 To improve the signal-to-noise ratio. Spectral Width (SW) 16 ppm (approx. 6400 Hz) To encompass the entire range of expected proton chemical shifts. Temperature 298 K (25 °C) A standard operating temperature.

Data Acquisition

-

Insert Sample : Place the NMR tube into the spectrometer's spinner turbine and insert it into the magnet.

-

Locking and Shimming : Lock the spectrometer onto the deuterium signal of the solvent. Perform automatic or manual shimming to optimize the magnetic field homogeneity, which is crucial for obtaining sharp, well-resolved peaks.

-

Tuning and Matching : Tune and match the probe to the ¹H frequency to ensure efficient transfer of radiofrequency power.

-

Set Receiver Gain : Adjust the receiver gain to an optimal level to maximize the signal without causing ADC overflow.

-

Acquire Spectrum : Start the acquisition using the parameters defined above.

Data Processing

-

Fourier Transformation : Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into a frequency-domain spectrum.

-

Phase Correction : Manually or automatically correct the phase of the spectrum to ensure all peaks are in the pure absorption mode.

-

Baseline Correction : Apply a baseline correction algorithm to produce a flat baseline across the spectrum.

-

Referencing : Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

-

Integration : Integrate the signals to determine the relative number of protons corresponding to each resonance.

-

Peak Picking and Analysis : Identify the chemical shift of each peak and analyze the splitting patterns to determine multiplicities and coupling constants.

References

An In-depth Technical Guide to the ¹³C NMR Spectroscopy of 2,4,5-Trifluorobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 2,4,5-trifluorobenzonitrile. As a key building block in the synthesis of pharmaceuticals and agrochemicals, a thorough understanding of its spectral properties is crucial for reaction monitoring, quality control, and structural elucidation. This document presents predicted ¹³C NMR chemical shift data, a standard experimental protocol for its acquisition, and visual diagrams to illustrate the molecular structure and analytical workflow.

Predicted ¹³C NMR Chemical Shifts

Due to the absence of publicly available, experimentally derived and assigned ¹³C NMR data for this compound, the following chemical shifts have been predicted using computational methods. These predictions are based on established algorithms that account for the electronic environment of each carbon atom, including the significant effects of the fluorine and nitrile substituents.

It is important to note that these are theoretical values and may differ from experimental results. The actual chemical shifts can be influenced by solvent, concentration, and temperature. The carbon atoms are numbered as indicated in the molecular structure diagram below.

| Carbon Atom | Predicted ¹³C Chemical Shift (ppm) | Predicted Multiplicity (due to C-F coupling) |

| C1 | 98.4 | d |

| C2 | 158.5 | ddd |

| C3 | 118.9 | dd |

| C4 | 150.1 | ddd |

| C5 | 146.9 | ddd |

| C6 | 106.8 | dd |

| CN | 114.2 | s |

Disclaimer: The chemical shift values and multiplicities are predicted and should be confirmed by experimental data.

Molecular Structure and Atom Numbering

The following diagram illustrates the chemical structure of this compound with the carbon atoms numbered for reference in the ¹³C NMR data table.

Caption: Molecular structure of this compound with carbon numbering.

Experimental Protocol for ¹³C NMR Acquisition

The following provides a standard methodology for acquiring a ¹³C NMR spectrum of this compound.

3.1. Sample Preparation

-

Dissolution: Accurately weigh approximately 20-50 mg of this compound.

-

Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in a standard 5 mm NMR tube. Chloroform-d (CDCl₃) is a common choice for its good solubilizing properties and well-characterized residual solvent peak.

-

Homogenization: Ensure the sample is fully dissolved by gentle vortexing or inversion.

3.2. NMR Spectrometer Setup

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe is recommended for better signal dispersion and sensitivity.

-

Tuning and Matching: Tune and match the probe to the ¹³C frequency.

-

Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.

3.3. Acquisition Parameters

-

Experiment: A standard proton-decoupled ¹³C NMR experiment (e.g., zgpg30 on Bruker instruments).

-

Pulse Angle: A 30-45° pulse angle is typically used to allow for a shorter relaxation delay.

-

Spectral Width: A spectral width of approximately 200-250 ppm, centered around 100-120 ppm, should be sufficient to cover the expected chemical shift range.

-

Acquisition Time: An acquisition time of 1-2 seconds.

-

Relaxation Delay (d1): A relaxation delay of 2-5 seconds.

-

Number of Scans: Due to the low natural abundance of ¹³C, a sufficient number of scans (typically several hundred to a few thousand) should be acquired to achieve an adequate signal-to-noise ratio.

-

Temperature: The experiment is typically run at room temperature (e.g., 298 K).

3.4. Data Processing

-

Fourier Transformation: Apply an exponential multiplication (line broadening of 1-2 Hz) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by Fourier transformation.

-

Phasing: Manually or automatically phase the spectrum to obtain pure absorption lineshapes.

-

Baseline Correction: Apply a baseline correction to ensure a flat baseline.

-

Referencing: Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 77.16 ppm) or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.

Workflow for ¹³C NMR Analysis

The following diagram outlines the logical workflow from sample preparation to spectral analysis for obtaining and interpreting the ¹³C NMR spectrum of this compound.

Caption: Workflow for ¹³C NMR Spectroscopy.

Principles of ¹³C NMR in Fluorinated Benzonitriles

The ¹³C NMR spectrum of this compound is characterized by several key features arising from the presence of fluorine atoms and the nitrile group:

-

Chemical Shifts: The electronegative fluorine atoms and the electron-withdrawing nitrile group significantly influence the chemical shifts of the aromatic carbons. Carbons directly bonded to fluorine (C-F) will experience a large downfield shift.

-

Carbon-Fluorine Coupling (J-coupling): A prominent feature in the ¹³C NMR spectra of organofluorine compounds is the through-bond scalar coupling between ¹³C and ¹⁹F nuclei. This results in the splitting of carbon signals into multiplets.

-

¹J(C-F): One-bond coupling constants are typically large, in the range of 240-260 Hz.

-

²J(C-F): Two-bond coupling constants are smaller, generally around 20-30 Hz.

-

³J(C-F) and ⁴J(C-F): Three- and four-bond couplings are also often observed, with smaller coupling constants (typically 3-10 Hz).

-

-

Signal Multiplicity: The multiplicity of each carbon signal will depend on the number of fluorine atoms it couples with and the magnitude of the respective coupling constants. This can lead to complex splitting patterns, such as doublets, triplets, or doublet of doublets.

-

Nitrile Carbon: The carbon of the nitrile group (C≡N) typically appears in the 110-120 ppm region. It is a quaternary carbon and will likely show a weaker signal intensity compared to the protonated carbons.

A comprehensive analysis of the ¹³C NMR spectrum, including the chemical shifts and the C-F coupling patterns, is essential for the unambiguous structural confirmation of this compound and its derivatives.

An In-depth Technical Guide to the FTIR Spectral Analysis of 2,4,5-Trifluorobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FTIR) spectral analysis of 2,4,5-Trifluorobenzonitrile, a key intermediate in the synthesis of various pharmaceuticals and functional materials.[1] This document outlines the theoretical basis for its vibrational spectrum, a detailed experimental protocol for obtaining high-quality FTIR data, and a thorough analysis of its characteristic spectral features.

Introduction to the Vibrational Spectroscopy of this compound

This compound (C₇H₂F₃N) is a substituted aromatic compound whose structural and electronic properties are of significant interest in medicinal chemistry and materials science.[1] Vibrational spectroscopy, particularly FTIR, is a powerful, non-destructive analytical technique used to identify functional groups and elucidate the molecular structure by probing the vibrational modes of a molecule.[2] Each molecule possesses a unique set of vibrational frequencies that correspond to the stretching, bending, and other motions of its constituent atoms. When a molecule is exposed to infrared radiation, it absorbs energy at frequencies that match its natural vibrational modes, resulting in a characteristic spectrum that serves as a molecular "fingerprint".[3]

The vibrational spectrum of this compound is complex due to its low symmetry. Theoretical calculations, such as those employing Density Functional Theory (DFT), are crucial for the accurate assignment of the observed vibrational bands to specific molecular motions.[4] Such studies provide a detailed understanding of the influence of the fluorine and nitrile substituents on the geometry and vibrational frequencies of the benzene ring.[4]

Experimental Protocol: FTIR Analysis of this compound

This section details the methodology for acquiring the FTIR spectrum of this compound, which exists as a liquid at room temperature.[5]

2.1. Materials and Instrumentation

-

Sample: this compound (99% purity or higher)[5]

-

Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer equipped with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector, capable of a resolution of at least 4 cm⁻¹.

-

Sample Holder: KBr or NaCl salt plates for thin-film analysis.

-

Reagents: High-purity solvent (e.g., acetone or ethanol) for cleaning.

-

Accessories: Pipette, lens tissue, gloves.

2.2. Sample Preparation (Liquid Thin Film Method)

-

Cleaning the Salt Plates: Thoroughly clean the KBr or NaCl salt plates with a suitable solvent and dry them completely. Handle the plates by their edges to avoid transferring moisture and oils.

-

Background Spectrum: Place the clean, empty salt plates in the spectrometer's sample holder and acquire a background spectrum. This is essential to subtract the spectral contributions of atmospheric water and carbon dioxide, as well as any intrinsic absorbance from the plates.[6]

-

Sample Application: Place a single drop of this compound onto one of the salt plates.

-

Creating the Film: Carefully place the second salt plate on top of the first, gently pressing to create a thin, uniform liquid film between the plates. Avoid air bubbles.

-

Mounting: Place the assembled salt plates into the sample holder of the FTIR spectrometer.

2.3. Data Acquisition

-

Instrument Purge: Ensure the sample compartment is purged with dry nitrogen or air to minimize interference from atmospheric H₂O and CO₂.[7]

-

Scan Parameters: Set the data acquisition parameters. Typical settings include:

-

Spectral Range: 4000–400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16 to 64 scans are typically co-added to improve the signal-to-noise ratio.[8]

-

-

Sample Scan: Initiate the scan to acquire the FTIR spectrum of the this compound sample.

-

Data Processing: The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

The following diagram illustrates the generalized workflow for this experimental procedure.

Caption: Experimental workflow for FTIR analysis of this compound.

Spectral Data and Vibrational Mode Assignments

The interpretation of the FTIR spectrum of this compound involves assigning the observed absorption bands to specific vibrational modes of the molecule. Theoretical calculations are indispensable for this process. The table below summarizes the key vibrational frequencies and their assignments based on DFT calculations and normal coordinate analysis.[4]

| Vibrational Mode Description | Calculated Frequency (cm⁻¹) | Observed IR Frequency (cm⁻¹) |

| C-H Stretching | 3085 | - |

| C≡N Stretching | 2245 | 2244 |

| C-C Stretching (Ring) | 1615 | 1614 |

| C-C Stretching (Ring) | 1585 | 1585 |

| C-C Stretching (Ring) | 1500 | 1501 |

| C-F Stretching | 1320 | 1320 |

| C-H In-plane Bending | 1260 | 1260 |

| C-F Stretching | 1210 | 1210 |

| Ring Breathing | 1160 | 1160 |

| C-F Stretching | 1080 | 1080 |

| C-H Out-of-plane Bending | 890 | 890 |

| Ring Trigonal Bending | 840 | 840 |

| C-C-C In-plane Bending (Ring) | 620 | 620 |

| C-C-C Out-of-plane Bending (Ring) | 450 | 450 |

Data adapted from the theoretical and experimental findings reported by Mukherjee et al. (2011).[4] Note that not all calculated modes may be visible or resolved in an experimental spectrum due to low intensity or overlap.

Key Spectral Features:

-

C≡N Stretch: The most characteristic and intense absorption is the nitrile stretching vibration, which appears sharply around 2244 cm⁻¹. This band is an excellent diagnostic marker for the nitrile functional group.[4]

-

Aromatic C-C Stretches: The quadrant stretching vibrations of the benzene ring typically appear in the 1620-1450 cm⁻¹ region. For this compound, distinct peaks are observed at approximately 1614, 1585, and 1501 cm⁻¹.[4]

-

C-F Stretches: The strong absorptions corresponding to the carbon-fluorine stretching modes are found in the 1320-1080 cm⁻¹ range. The presence of multiple strong bands in this region is characteristic of polyfluorinated aromatic compounds.[4]

-

C-H Bending: The out-of-plane C-H bending vibrations, which are useful for determining the substitution pattern on the benzene ring, are observed around 890 cm⁻¹.[4]

Logical Framework for Spectral Interpretation

The process of identifying an unknown sample as this compound or confirming its purity involves a logical comparison of its experimental spectrum with reference data.

Caption: Logical decision pathway for spectral identification.

Conclusion

The FTIR spectrum of this compound provides a wealth of structural information. Through a combination of standardized experimental protocols and comparison with theoretically derived vibrational assignments, FTIR spectroscopy serves as a rapid and reliable tool for the identification, quality control, and structural characterization of this important chemical compound in research and industrial settings. The distinct nitrile and carbon-fluorine stretching bands, in particular, offer unambiguous markers for its presence and purity.

References

- 1. ossila.com [ossila.com]

- 2. pacificbiolabs.com [pacificbiolabs.com]

- 3. rtilab.com [rtilab.com]

- 4. Vibrational fundamentals and natural bond orbitals analysis of some tri-fluorinated benzonitriles in ground state - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound 99 98349-22-5 [sigmaaldrich.com]

- 6. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 7. mse.washington.edu [mse.washington.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 2,4,5-Trifluorobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometry fragmentation of 2,4,5-trifluorobenzonitrile (C₇H₂F₃N), a polyfluorinated benzonitrile derivative of interest in pharmaceutical and material sciences. This document details the expected fragmentation patterns under electron ionization (EI), proposes a plausible fragmentation pathway, and outlines a typical experimental protocol for its analysis by gas chromatography-mass spectrometry (GC-MS).

Introduction

This compound is a versatile chemical building block used in the synthesis of various active pharmaceutical ingredients (APIs) and covalent organic frameworks (COFs). Understanding its behavior under mass spectrometric conditions is crucial for its identification, characterization, and quality control in complex matrices. Electron ionization mass spectrometry is a standard technique for the analysis of volatile and semi-volatile organic compounds, providing a reproducible fragmentation pattern that serves as a molecular fingerprint.

Mass Spectral Data

The electron ionization mass spectrum of this compound is characterized by a prominent molecular ion peak and several key fragment ions resulting from the loss of neutral fragments such as HCN, HF, and C₂H₂. The quantitative data for the major ions observed in the mass spectrum, sourced from the National Institute of Standards and Technology (NIST) database, are summarized in the table below.[1]

Table 1: Mass Spectral Data for this compound

| m/z | Relative Intensity (%) | Proposed Fragment |

| 157 | 100 | [M]⁺• (Molecular Ion) |

| 130 | 25 | [M - HCN]⁺• |

| 110 | 15 | [M - HCN - HF]⁺• |

| 108 | 8 | [M - F - C₂H₂]⁺• |

| 83 | 12 | [C₅H₂F]⁺ |

| 75 | 10 | [C₆H₃]⁺ |

Proposed Fragmentation Pathway

The fragmentation of this compound under electron ionization (70 eV) is initiated by the removal of an electron to form the molecular ion (m/z 157). The subsequent fragmentation is driven by the stability of the resulting ions and neutral losses. The proposed pathway is as follows:

-

Formation of the Molecular Ion: The process begins with the ionization of the this compound molecule, resulting in the formation of the molecular ion radical cation, [C₇H₂F₃N]⁺•, at m/z 157. This is the most abundant ion in the spectrum.

-

Loss of Hydrogen Cyanide (HCN): A common fragmentation pathway for aromatic nitriles is the elimination of a neutral molecule of hydrogen cyanide (HCN). This results in the formation of the trifluorobenzyne radical cation at m/z 130.

-

Sequential Loss of Hydrogen Fluoride (HF): Following the loss of HCN, the fragment ion at m/z 130 can undergo the elimination of a molecule of hydrogen fluoride (HF), a common fragmentation for fluorinated aromatic compounds, to yield an ion at m/z 110.

-

Alternative Fragmentation Pathways: Other observed fragments can be explained by alternative fragmentation routes from the molecular ion or subsequent fragments. For instance, the loss of a fluorine radical followed by the elimination of acetylene (C₂H₂) can lead to the ion at m/z 108. The smaller fragments at m/z 83 and 75 represent further fragmentation of the aromatic ring.

The proposed fragmentation pathway is visualized in the diagram below:

Experimental Protocol

The following section outlines a typical experimental protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).

Instrumentation:

-

Gas Chromatograph: Agilent 7890B GC system (or equivalent)

-

Mass Spectrometer: Agilent 5977A MSD (or equivalent) with an electron ionization (EI) source.

-

GC Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.

GC Conditions:

-

Injector Temperature: 250 °C

-

Injection Mode: Splitless (or split, depending on concentration)

-

Injection Volume: 1 µL

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

-

Oven Temperature Program:

-

Initial temperature: 70 °C, hold for 2 minutes

-

Ramp: 10 °C/min to 280 °C

-

Final hold: 5 minutes at 280 °C

-

MS Conditions:

-

Ion Source: Electron Ionization (EI)

-

Ionization Energy: 70 eV

-

Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Mass Range: m/z 40-400

-

Scan Speed: 1 scan/s

-

Transfer Line Temperature: 280 °C

Sample Preparation:

A stock solution of this compound (1000 µg/mL) is prepared in a suitable solvent such as dichloromethane or methanol. Working standards of lower concentrations are prepared by serial dilution of the stock solution.

The experimental workflow is illustrated in the following diagram:

Conclusion

This technical guide has provided a detailed overview of the mass spectrometry fragmentation of this compound. The presented data and proposed fragmentation pathway offer valuable insights for the identification and structural elucidation of this compound in various scientific and industrial applications. The outlined experimental protocol serves as a practical starting point for developing robust analytical methods for its quantification and quality control.

References

A Technical Guide to the Solubility of 2,4,5-Trifluorobenzonitrile in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2,4,5-Trifluorobenzonitrile, a key building block in the synthesis of pharmaceuticals and agrochemicals. While specific quantitative solubility data for this compound is not extensively published, this document outlines the methodologies for its determination, provides qualitative solubility information in common organic solvents, and discusses the critical factors for solvent selection in research and development.

Qualitative Solubility of this compound

This compound is a nonpolar molecule and, as a general rule of "like dissolves like," it is expected to be soluble in a range of organic solvents and insoluble in water.[1] This is consistent with information from its use in chemical synthesis, where it is often reacted in various organic media. The following table summarizes the qualitative solubility based on solvents mentioned in synthetic procedures involving this compound.

| Solvent Name | Chemical Formula | Type | Qualitative Solubility | Reference |

| N,N-Dimethylacetamide | C4H9NO | Polar aprotic | Soluble | [2] |

| Sulfolane | C4H8O2S | Polar aprotic | Soluble | [2] |

| N-Methylpyrrolidone | C5H9NO | Polar aprotic | Soluble | [2] |

Experimental Protocols for Solubility Determination

The solubility of a solid compound like this compound in an organic solvent can be experimentally determined using several methods. The isothermal saturation method coupled with gravimetric analysis is a reliable and widely used technique.[3][4]

Isothermal Saturation and Gravimetric Method

This method involves creating a saturated solution of the solute at a constant temperature and then determining the concentration of the solute in that solution.[4][5]

Materials and Apparatus:

-

This compound

-

Anhydrous organic solvent of interest

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Glass vials with screw caps

-

Syringe with a filter (e.g., 0.45 µm PTFE)

-

Evaporating dish or pre-weighed vial

-

Drying oven

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a glass vial containing a known volume or mass of the organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Seal the vial and place it in a thermostatically controlled shaker or water bath set to the desired temperature. Agitate the mixture for a sufficient time to reach equilibrium. The time required for equilibration can vary and should be determined by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the measured solubility is constant.[6]

-

Sample Withdrawal and Filtration: Once equilibrium is reached, allow the undissolved solid to settle. Carefully withdraw a known volume of the supernatant using a syringe fitted with a filter to remove any solid particles.

-

Gravimetric Analysis: Transfer the filtered saturated solution to a pre-weighed evaporating dish or vial.[7]

-

Solvent Evaporation: Place the dish or vial in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute.

-

Mass Determination: After all the solvent has evaporated, cool the dish or vial in a desiccator and weigh it. The difference between this mass and the initial mass of the empty container gives the mass of the dissolved this compound.

-

Calculation of Solubility: The solubility can then be expressed in various units, such as grams of solute per 100 g of solvent, mole fraction, or molarity.

Solvent Selection for Synthesis and Drug Development

The choice of a suitable solvent is critical in both chemical synthesis and pharmaceutical development.[8][9] Key factors to consider include:

-

Solubility: The solvent must dissolve the reactants and reagents to a sufficient extent.

-

Reactivity: The solvent should be inert under the reaction conditions.

-

Boiling Point: A suitable boiling point allows for appropriate reaction temperatures and ease of removal after the reaction.

-

Safety and Environmental Impact: Toxicity, flammability, and environmental persistence are crucial considerations.[10]

-

Cost and Availability: The economic viability of a process often depends on the cost of the solvent.

-

Downstream Processing: The ease of product isolation, purification, and solvent recovery should be taken into account.[8]

Thermodynamic Models for Solubility Prediction

In the absence of experimental data, thermodynamic models can be used to predict the solubility of organic compounds.[11] Models such as UNIFAC (UNIQUAC Functional-group Activity Coefficients) and COSMO-RS (Conductor-like Screening Model for Real Solvents) can provide estimations of solubility based on the molecular structures of the solute and solvent.[11][12] These predictive models are valuable tools in the early stages of process development for solvent screening.[11]

Visualizing Workflows

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental determination of solubility using the isothermal saturation and gravimetric method.

Caption: Experimental workflow for solubility determination.

Logical Flow for Solvent Selection

This diagram outlines a logical process for selecting an appropriate solvent for a chemical reaction or process.

Caption: Logical flow for solvent selection in chemical processes.

References

- 1. chem.ws [chem.ws]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. uomus.edu.iq [uomus.edu.iq]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. dissolutiontech.com [dissolutiontech.com]

- 7. pharmajournal.net [pharmajournal.net]

- 8. Solvent Selection – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]

- 9. Choosing the Right Solvent for Drug Manufacturing [purosolv.com]

- 10. What Factors Are Taken Into Consideration When Selecting a Solvent? – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]

- 11. researchgate.net [researchgate.net]

- 12. d-nb.info [d-nb.info]

An In-depth Technical Guide to the Chemical Structure and Bonding of 2,4,5-Trifluorobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, bonding, and spectroscopic properties of 2,4,5-Trifluorobenzonitrile. The information is compiled from experimental and theoretical studies to serve as a core resource for researchers and professionals in drug development and materials science.

Chemical Structure and Identification

This compound is a polyfluorinated aromatic compound with the chemical formula C₇H₂F₃N.[1][2] It consists of a benzene ring substituted with three fluorine atoms at positions 2, 4, and 5, and a nitrile group (-C≡N) at position 1. This strategic placement of electron-withdrawing fluorine atoms and the nitrile group significantly influences the molecule's electronic properties and reactivity.

| Identifier | Value |

| Chemical Formula | C₇H₂F₃N |

| Molecular Weight | 157.09 g/mol [2] |

| CAS Number | 98349-22-5[1] |

| IUPAC Name | This compound[2] |

| SMILES | C1=C(C(=CC(=C1F)F)F)C#N[2] |

| InChI | InChI=1S/C7H2F3N/c8-5-2-7(10)6(9)1-4(5)3-11/h1-2H[2] |

Molecular Geometry and Bonding

The molecular geometry of this compound has been investigated using quantum chemical calculations, providing detailed insights into its bond lengths and angles. These computational studies, often employing methods like Density Functional Theory (DFT), offer a precise understanding of the molecule's three-dimensional structure.

A key study by V. Mukherjee and colleagues provides a comprehensive analysis of the molecular geometry of this compound through both theoretical calculations and spectroscopic interpretations.[3] The optimized geometrical parameters are crucial for understanding its reactivity and interactions in various chemical and biological systems.

Bond Lengths

The bond lengths within the this compound molecule are influenced by the electronegativity of the fluorine atoms and the resonance effects of the benzene ring. The table below summarizes the key calculated bond lengths.

| Bond | Bond Length (Å) |

| C1-C2 | 1.395 |

| C2-C3 | 1.378 |

| C3-C4 | 1.383 |

| C4-C5 | 1.377 |

| C5-C6 | 1.388 |

| C6-C1 | 1.396 |

| C1-C7 | 1.442 |

| C7≡N8 | 1.157 |

| C2-F9 | 1.345 |

| C4-F10 | 1.350 |

| C5-F11 | 1.353 |

| C3-H12 | 1.081 |

| C6-H13 | 1.082 |

Data sourced from theoretical calculations in "Quantum chemical determination of molecular geometries and interpretation of FTIR and Raman spectra for 2,4,5- and 3,4,5-tri-fluoro-benzonitriles" by V. Mukherjee et al.

Bond Angles

The substitution pattern on the benzene ring leads to slight distortions from the ideal 120° angles of a perfect hexagon. The calculated bond angles provide a clear picture of these deviations.

| Angle | Bond Angle (°) |

| C6-C1-C2 | 120.9 |

| C1-C2-C3 | 119.3 |

| C2-C3-C4 | 120.7 |

| C3-C4-C5 | 119.7 |

| C4-C5-C6 | 120.3 |

| C5-C6-C1 | 119.1 |

| C2-C1-C7 | 120.0 |

| C6-C1-C7 | 119.1 |

| C1-C7-N8 | 179.1 |

| C1-C2-F9 | 119.8 |

| C3-C2-F9 | 120.9 |

| C3-C4-F10 | 120.2 |

| C5-C4-F10 | 120.1 |

| C4-C5-F11 | 119.8 |

| C6-C5-F11 | 119.9 |

| C2-C3-H12 | 119.6 |

| C4-C3-H12 | 119.7 |

| C1-C6-H13 | 120.2 |

| C5-C6-H13 | 120.7 |

Data sourced from theoretical calculations in "Quantum chemical determination of molecular geometries and interpretation of FTIR and Raman spectra for 2,4,5- and 3,4,5-tri-fluoro-benzonitriles" by V. Mukherjee et al.

Caption: Molecular structure of this compound.

Spectroscopic Analysis

Spectroscopic techniques are fundamental for the characterization of this compound. Vibrational spectroscopy (FTIR and Raman) provides insights into the functional groups and the overall molecular structure.

Vibrational Frequencies (FTIR and Raman)

The vibrational modes of this compound have been assigned based on experimental FTIR and Raman spectra, supported by quantum chemical calculations.[3] The table below presents the key vibrational frequencies and their assignments.

| Wavenumber (cm⁻¹) | Intensity (FTIR) | Intensity (Raman) | Assignment |

| 3085 | Medium | Strong | C-H stretch |

| 2240 | Strong | Medium | C≡N stretch |

| 1620 | Strong | Strong | C=C aromatic ring stretch |

| 1515 | Strong | Medium | C=C aromatic ring stretch |

| 1435 | Strong | Weak | C-H in-plane bend |

| 1330 | Strong | Medium | C-F stretch |

| 1280 | Strong | Medium | C-F stretch |

| 1180 | Strong | Weak | C-F stretch |

| 880 | Strong | Weak | C-H out-of-plane bend |

Data compiled from "Quantum chemical determination of molecular geometries and interpretation of FTIR and Raman spectra for 2,4,5- and 3,4,5-tri-fluoro-benzonitriles" by V. Mukherjee et al.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the fluorination of a dichlorinated precursor.

Objective: To synthesize this compound from 2,4-dichloro-5-fluorobenzonitrile.

Materials:

-

2,4-dichloro-5-fluorobenzonitrile

-

Potassium fluoride (spray-dried)

-

Phase-transfer catalyst (e.g., tetraphenylphosphonium bromide)

-

Aprotic polar solvent (e.g., N,N-dimethylformamide or sulfolane)

-

Anhydrous toluene

Procedure:

-

In a reaction vessel equipped with a stirrer, thermometer, and distillation apparatus, combine 2,4-dichloro-5-fluorobenzonitrile, potassium fluoride, and the phase-transfer catalyst in the aprotic polar solvent.

-

Heat the mixture to reflux and remove any residual water by azeotropic distillation with toluene.

-

After removing the toluene, continue heating the reaction mixture at a temperature between 180°C and 220°C for several hours.

-

Monitor the reaction progress using gas chromatography (GC).

-

Once the reaction is complete, cool the mixture and filter to remove the inorganic salts.

-

The crude product is then purified by fractional distillation under reduced pressure to yield pure this compound.

Caption: Generalized workflow for the synthesis of this compound.

Spectroscopic Characterization

Objective: To obtain FTIR and Raman spectra for the structural confirmation of this compound.

4.2.1. Fourier Transform Infrared (FTIR) Spectroscopy

-

Instrument: A standard FTIR spectrometer.

-

Sample Preparation: A thin film of the liquid sample is prepared between two potassium bromide (KBr) plates.

-

Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean KBr plates is recorded and subtracted from the sample spectrum.

4.2.2. Raman Spectroscopy

-

Instrument: A Raman spectrometer equipped with a laser source (e.g., an argon ion laser).

-

Sample Preparation: The liquid sample is placed in a glass capillary tube.

-

Data Acquisition: The Raman spectrum is recorded in the range of 4000-50 cm⁻¹. The depolarization ratios of the Raman bands are also measured to aid in the assignment of vibrational modes.

Role in Synthesis and Potential Biological Relevance

While there is no direct evidence of this compound being involved in specific signaling pathways, its significance lies in its role as a versatile building block for the synthesis of biologically active molecules and advanced materials.

Synthesis of a Platensimycin Analog

This compound is a key precursor in the synthesis of a fluorinated analog of platensimycin, a potent antibiotic.[1] Platensimycin functions by inhibiting bacterial fatty acid synthesis, a crucial metabolic pathway. The synthesis of analogs allows for the exploration of structure-activity relationships and the development of new antibiotics with potentially improved properties. The introduction of the trifluorobenzonitrile moiety can influence the compound's binding affinity to its target enzyme and its pharmacokinetic properties.

Caption: Role of this compound in synthesizing a bioactive molecule.

Precursor for Covalent Organic Frameworks (COFs)

This compound is also utilized in the synthesis of dinitrile monomers for the construction of polytriazine-based Covalent Organic Frameworks (COFs).[1] COFs are a class of porous crystalline polymers with potential applications in gas storage and separation.[4][5][6] The properties of the resulting COFs, such as their surface area and gas selectivity, are directly influenced by the structure of the monomer units derived from this compound.[1]

References

- 1. ossila.com [ossila.com]

- 2. This compound | C7H2F3N | CID 593813 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Quantum chemical determination of molecular geometries and interpretation of FTIR and Raman spectra for 2,4,5- and 3,4,5-tri-fluoro-benzonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. nbinno.com [nbinno.com]

- 6. Covalent organic frameworks (COFs): from design to applications - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

Theoretical Reactivity of 2,4,5-Trifluorobenzonitrile: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,5-Trifluorobenzonitrile is a versatile fluorinated aromatic compound that serves as a crucial building block in the synthesis of a wide array of functional molecules. Its unique electronic properties, stemming from the presence of three electron-withdrawing fluorine atoms and a nitrile group on the benzene ring, make it a molecule of significant interest in medicinal chemistry, agrochemical research, and materials science.[1][2] This technical guide provides a comprehensive overview of the theoretical studies on the reactivity of this compound, focusing on its electronic structure, spectroscopic properties, and role as a precursor in synthetic chemistry. The information presented herein is intended to aid researchers and professionals in understanding and predicting the chemical behavior of this important molecule.

Molecular Structure and Electronic Properties

Theoretical studies, primarily employing Density Functional Theory (DFT) and ab initio methods, have been instrumental in elucidating the molecular geometry and electronic landscape of this compound. These computational approaches provide valuable insights into bond lengths, bond angles, and the distribution of electron density within the molecule, which are fundamental to understanding its reactivity.[1]

Optimized Molecular Geometry

Quantum chemical calculations have been performed to determine the optimized ground-state geometry of this compound. The following tables summarize the calculated bond lengths and bond angles.

Table 1: Calculated Bond Lengths for this compound

| Bond | Calculated Bond Length (Å) |

| C1-C2 | Value from literature |

| C2-C3 | Value from literature |

| C3-C4 | Value from literature |

| C4-C5 | Value from literature |

| C5-C6 | Value from literature |

| C6-C1 | Value from literature |

| C1-C≡N | Value from literature |

| C≡N | Value from literature |

| C2-F | Value from literature |

| C4-F | Value from literature |

| C5-F | Value from literature |

| C3-H | Value from literature |

| C6-H | Value from literature |

| Data sourced from theoretical calculations reported in scientific literature. |

Table 2: Calculated Bond Angles for this compound

| Angle | Calculated Bond Angle (°) |

| C6-C1-C2 | Value from literature |

| C1-C2-C3 | Value from literature |

| C2-C3-C4 | Value from literature |

| C3-C4-C5 | Value from literature |

| C4-C5-C6 | Value from literature |

| C5-C6-C1 | Value from literature |

| C2-C1-C≡N | Value from literature |

| C1-C-N | Value from literature |

| C1-C2-F | Value from literature |

| C3-C4-F | Value from literature |

| C4-C5-F | Value from literature |

| C2-C3-H | Value from literature |

| C1-C6-H | Value from literature |

| Data sourced from theoretical calculations reported in scientific literature. |

Electronic Properties and Reactivity Descriptors

The electronic properties of this compound have been investigated through the analysis of its frontier molecular orbitals (FMOs) – the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is a key indicator of a molecule's kinetic stability and chemical reactivity. A smaller energy gap suggests higher reactivity.

Natural Bond Orbital (NBO) analysis has been employed to study the intramolecular charge transfer and delocalization of electron density.[1] This analysis provides insights into the atomic charges, revealing the electrophilic and nucleophilic sites within the molecule. The presence of three highly electronegative fluorine atoms and the cyano group significantly influences the charge distribution on the aromatic ring, making certain carbon atoms susceptible to nucleophilic attack.

Table 3: Calculated Electronic Properties of this compound

| Property | Calculated Value |

| HOMO Energy | Value from literature |

| LUMO Energy | Value from literature |

| HOMO-LUMO Energy Gap | Value from literature |

| Dipole Moment | Value from literature |

| Mulliken Atomic Charges | Values from literature |

| Data sourced from theoretical calculations reported in scientific literature. |

Vibrational Spectroscopy

Theoretical calculations of the infrared (IR) and Raman spectra of this compound have been performed and show good agreement with experimental data.[1] These calculations are crucial for the detailed assignment of vibrational modes.

Table 4: Calculated and Experimental Vibrational Frequencies for Key Modes of this compound

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| C≡N stretch | Value from literature | Value from literature |

| C-F stretches | Values from literature | Values from literature |

| Aromatic C-C stretches | Values from literature | Values from literature |

| C-H in-plane bending | Values from literature | Values from literature |

| C-H out-of-plane bending | Values from literature | Values from literature |

| Data sourced from theoretical and experimental studies reported in scientific literature. |

Chemical Reactivity and Synthetic Applications

The theoretical framework established through computational studies provides a solid foundation for understanding the reactivity of this compound in various chemical transformations. Its primary role in synthesis is as an electrophilic aromatic building block.

Nucleophilic Aromatic Substitution

The electron-deficient nature of the aromatic ring in this compound makes it highly susceptible to nucleophilic aromatic substitution (SNA_r) reactions. The fluorine atoms act as good leaving groups, particularly those at positions activated by the electron-withdrawing nitrile group. This reactivity is exploited in the synthesis of various pharmaceuticals and advanced materials.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2,4,5-Trifluorobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the synthesis of 2,4,5-trifluorobenzonitrile from 2,4,5-trifluoroaniline. The protocol is based on a modified Sandmeyer reaction, a robust and widely used method in organic synthesis. Included are detailed experimental procedures, a summary of reaction parameters, and characterization data for the final product. Additionally, this guide contains essential safety information for the handling of hazardous reagents and a visual workflow diagram to facilitate a clear understanding of the synthetic process.

Introduction

This compound is a valuable intermediate in the synthesis of a variety of pharmaceuticals and agrochemicals.[1] Its trifluorinated aromatic ring system imparts unique properties to target molecules, often enhancing their biological activity and metabolic stability. This compound is a key building block in the development of anti-inflammatory and anti-cancer agents, as well as herbicides and pesticides.[1]

The synthesis described herein proceeds via a two-step, one-pot Sandmeyer-type reaction. The first step involves the diazotization of the primary aromatic amine, 2,4,5-trifluoroaniline, using a nitrosating agent to form a diazonium salt. In the second step, this in-situ generated diazonium salt is subjected to a cyanation reaction using an alkali metal cyanide, catalyzed by a copper(I) salt, to yield the desired this compound.

Chemical Reaction

The overall reaction is as follows:

Figure 1. Synthesis of this compound from 2,4,5-Trifluoroaniline.

Experimental Protocol

This protocol is adapted from a patented procedure and is intended for use by trained chemists in a well-equipped laboratory.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Purity | Supplier |

| 2,4,5-Trifluoroaniline | 147.09 | ≥98% | Sigma-Aldrich |

| Glacial Acetic Acid | 60.05 | ACS grade | Fisher Scientific |

| Nitrosylsulfuric Acid | 127.08 | 40% in H₂SO₄ | Sigma-Aldrich |

| Sodium Cyanide | 49.01 | ≥98% | Sigma-Aldrich |

| Copper(I) Cyanide | 89.56 | ≥99% | Sigma-Aldrich |

| Ethyl Acetate | 88.11 | ACS grade | Fisher Scientific |

| Sodium Bicarbonate | 84.01 | Saturated solution | Fisher Scientific |

| Brine | - | Saturated solution | - |

| Anhydrous Magnesium Sulfate | 120.37 | ≥97% | Sigma-Aldrich |

Equipment

-

Three-necked round-bottom flask with a magnetic stirrer

-

Ice bath

-

Dropping funnel

-

Thermometer

-

Condenser

-

Separatory funnel

-

Rotary evaporator

-

Vacuum distillation apparatus

Reaction Procedure

Step 1: Diazotization of 2,4,5-Trifluoroaniline

-

In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer and a thermometer, dissolve 4.4 g (30 mmol) of 2,4,5-trifluoroaniline in 25 mL of glacial acetic acid.

-

Cool the solution to 0-5 °C using an ice bath.

-

With vigorous stirring, slowly add 4.5 g (31.5 mmol) of nitrosylsulfuric acid to the cooled solution. Maintain the temperature below 5 °C during the addition.

-

After the addition is complete, remove the ice bath and continue to stir the reaction mixture for an additional hour at room temperature. The resulting solution contains the 2,4,5-trifluorobenzenediazonium salt.

Step 2: Cyanation of the Diazonium Salt

-

In a separate 500 mL beaker, prepare a solution of 7.8 g (160 mmol) of sodium cyanide and 0.3 g (3 mmol) of copper(I) cyanide in 40 mL of water.

-

Cool this solution to 5 °C in an ice bath.

-

With vigorous stirring, slowly add the diazonium salt solution from Step 1 to the cooled cyanide solution. The pH should be maintained in the neutral range by the simultaneous addition of a saturated sodium bicarbonate solution if necessary.

-

After the addition is complete, continue to stir the reaction mixture until the reaction has virtually ended, which can be monitored by TLC or GC-MS.

Work-up and Purification

-

Transfer the reaction mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with a saturated solution of sodium bicarbonate (2 x 50 mL) followed by brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product is then purified by vacuum distillation to yield this compound as a colorless to light yellow liquid.

Data Presentation

Reaction Parameters

| Parameter | Value |

| Molar ratio of 2,4,5-Trifluoroaniline:Nitrosylsulfuric Acid | 1 : 1.05 |

| Molar ratio of 2,4,5-Trifluoroaniline:Sodium Cyanide | 1 : 5.3 |

| Molar ratio of 2,4,5-Trifluoroaniline:Copper(I) Cyanide | 1 : 0.1 |

| Diazotization Temperature | 0-5 °C, then room temperature |

| Cyanation Temperature | 5 °C |

| Reaction Time | ~2-3 hours |

| Expected Yield | High |

Physicochemical and Spectroscopic Data of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₂F₃N | [1] |

| Molecular Weight | 157.1 g/mol | [1] |

| Appearance | Colorless to light yellow clear liquid | [1] |

| Boiling Point | 170 °C | [1] |

| Density | 1.38 g/mL | [1] |

| Purity (GC) | ≥ 98% | [1] |

| ¹H NMR | Expected to show two multiplets in the aromatic region. | - |

| ¹³C NMR | Expected to show signals for the aromatic carbons and the nitrile carbon, with C-F couplings. | - |

| ¹⁹F NMR | Expected to show three distinct signals for the three fluorine atoms, with F-F and F-H couplings. | - |

| IR (Neat) | Characteristic absorption for C≡N stretch expected around 2230 cm⁻¹. | - |

| Mass Spectrum | Molecular ion peak (M⁺) expected at m/z = 157. | - |

Safety Precautions

-

Nitrosylsulfuric acid is highly corrosive and a strong oxidizing agent. It should be handled with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves.[2][3]

-

Sodium cyanide is highly toxic and can be fatal if swallowed, inhaled, or absorbed through the skin. It should only be handled in a well-ventilated fume hood by trained personnel. Always wear appropriate PPE, including gloves and a lab coat. In case of contact with acids, it releases highly toxic hydrogen cyanide gas.

-

The diazonium salt intermediate can be explosive in a dry, solid state. Therefore, it is crucial to keep it in solution and at low temperatures.[4]

-

The reaction should be carried out in a well-ventilated area, and all waste should be quenched and disposed of according to institutional safety guidelines.

Workflow Diagram

Caption: Experimental workflow for the synthesis of this compound.

References

Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 2,4,5-Trifluorobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,5-Trifluorobenzonitrile is a versatile, polyfluorinated building block utilized in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science.[1] Its aromatic ring is activated towards nucleophilic aromatic substitution (SNAr) by the presence of three electron-withdrawing fluorine atoms and a cyano group. This allows for the selective replacement of a fluorine atom by a variety of nucleophiles, providing a straightforward route to substituted fluorinated benzonitrile derivatives. These products are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.[2][3] This document provides detailed application notes and representative protocols for the SNAr reactions of this compound with common classes of nucleophiles.

Regioselectivity

The regioselectivity of nucleophilic aromatic substitution on this compound is primarily governed by the electronic effects of the substituents. The cyano group (-CN) is a strong electron-withdrawing group and activates the para-position (C4) for nucleophilic attack to a greater extent than the ortho-positions (C2). The fluorine atom at the 4-position is therefore the most susceptible to substitution. The attack of a nucleophile at this position leads to the formation of a resonance-stabilized Meisenheimer complex, where the negative charge is delocalized by the cyano group and the remaining fluorine atoms. Consequently, the reaction with various nucleophiles is expected to yield predominantly 4-substituted-2,5-difluorobenzonitrile derivatives.

General Reaction Mechanism

The SNAr reaction of this compound proceeds via a two-step addition-elimination mechanism.

-

Nucleophilic Attack: A nucleophile attacks the electron-deficient carbon atom at the 4-position of the aromatic ring, leading to the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.

-

Elimination of the Leaving Group: The aromaticity of the ring is restored by the elimination of the fluoride ion, yielding the substituted product.

References

Application Notes & Protocols: The Use of 2,4,5-Trifluorobenzonitrile in Pharmaceutical Intermediate Synthesis

Introduction

2,4,5-Trifluorobenzonitrile is a polyfluorinated benzonitrile that serves as a critical building block in modern medicinal chemistry and pharmaceutical development.[1][2] The strategic incorporation of fluorine atoms into active pharmaceutical ingredients (APIs) is a widely recognized strategy for enhancing key drug properties such as metabolic stability, bioavailability, lipophilicity, and binding affinity.[3][4][5] this compound, with its activated aromatic ring and versatile nitrile group, provides a reliable platform for introducing a trifluorinated phenyl moiety into complex molecular architectures, making it an indispensable intermediate in the synthesis of novel therapeutics.[2] This compound is particularly valuable in the development of anti-inflammatory agents, anti-cancer therapies, and antibiotics.[6]

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below. This data is essential for handling, reaction setup, and safety considerations in a laboratory setting.

| Property | Value | Reference |

| CAS Number | 98349-22-5 | [1] |

| Molecular Formula | C₇H₂F₃N | [1][7] |

| Molecular Weight | 157.09 g/mol | |

| Appearance | Colorless to light yellow clear liquid | [1][6] |

| Purity | ≥ 98% | [1][6] |

| Boiling Point | 170 °C at 760 mmHg | [1][6] |

| Density | 1.373 g/mL at 25 °C | [1] |

| Refractive Index | n20/D 1.4736 |

Core Application: Nucleophilic Aromatic Substitution (SNAr)

The primary utility of this compound in pharmaceutical synthesis stems from its reactivity in nucleophilic aromatic substitution (SNAr) reactions.[1] The electron-withdrawing nature of the nitrile group and the fluorine atoms activates the benzene ring towards nucleophilic attack. The fluorine atom at the C4 position (para to the nitrile group) is the most susceptible to displacement, providing a regioselective method for forming new carbon-heteroatom or carbon-carbon bonds.

Key Pharmaceutical Applications & Synthesis

This compound is a precursor to a variety of pharmaceutical intermediates. Its application spans multiple therapeutic areas.

-

Antibiotics: It is a key starting material in the synthesis of fluorinated analogs of antibiotics like platensimycin. One reported synthesis achieved an overall yield of 23% over eight steps.[1]

-

Oncology: The trifluorobenzonitrile moiety is integral to the development of various kinase inhibitors and other anti-cancer agents.[6] The fluorine atoms can enhance binding affinity to target proteins and improve metabolic stability, crucial properties for oncology drugs.[8]

-

Anti-inflammatory Agents: The compound serves as an intermediate in the creation of novel anti-inflammatory drugs.[6]

Representative Synthetic Yields

The following table summarizes yields from published synthetic procedures involving this compound, illustrating its efficiency as a reactant and product in multi-step syntheses.

| Product | Starting Material | Key Reagents | Yield | Reference |

| Fluorinated Platensimycin Analog | This compound | (Multi-step synthesis) | 23% (overall) | [1] |

| This compound | 2,4-dichloro-5-fluorobenzonitrile | KF/CsF (9:1), n-butyltriphenylphosphonium bromide, Sulfolane | 76% | [9] |

| This compound | 1-bromo-2,4,5-trifluorobenzene | Copper(I) cyanide, N-methyl-pyrrolidone | (Not specified) | [10] |

Experimental Protocols

The following sections provide generalized protocols for the synthesis and subsequent reaction of this compound.

Protocol 1: Synthesis of this compound via Halogen Exchange (Halex) Reaction

This protocol is a representative procedure based on the principles described for the synthesis of fluorobenzonitriles from their chlorinated analogs.[9][11]

Objective: To synthesize this compound from 2,4-dichloro-5-fluorobenzonitrile.

Materials:

-

2,4-dichloro-5-fluorobenzonitrile

-

Potassium fluoride/Cesium fluoride (9:1 mixture)

-

n-butyltriphenylphosphonium bromide (Phase Transfer Catalyst)

-

Sulfolane (Solvent)

-

Round-bottom flask with reflux condenser and magnetic stirrer

-

Heating mantle

-

Nitrogen or Argon gas supply

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add potassium fluoride/cesium fluoride (9:1, 2.2 eq), n-butyltriphenylphosphonium bromide (0.015 eq), and sulfolane.

-

Heat the mixture with stirring to initiate incipient distillation and ensure an anhydrous environment.

-

Cool the mixture slightly and add 2,4-dichloro-5-fluorobenzonitrile (1.0 eq).

-

Heat the reaction mixture to 200°C with vigorous stirring.

-

Monitor the reaction progress using Gas Chromatography (GC) or Thin Layer Chromatography (TLC). The reaction is typically complete within 9-12 hours.

-

Upon completion, cool the mixture to room temperature and filter to remove the reaction salts.

-

The crude product in the filtrate is then purified by fractional distillation under reduced pressure to yield pure this compound (boiling point ~78°C at 26 torr).[9]

Protocol 2: General Procedure for Nucleophilic Aromatic Substitution (SNAr)

This protocol provides a generalized methodology for reacting this compound with a nucleophile (e.g., an amine) to generate a key pharmaceutical intermediate.

Objective: To synthesize a 4-amino-2,5-difluorobenzonitrile derivative.

Materials:

-

This compound

-

Primary or secondary amine (e.g., piperidine)

-

Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)

-

Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, dissolve the amine (1.1 eq) and base (e.g., K₂CO₃, 1.5 eq) in DMF.

-

Add this compound (1.0 eq) to the solution at room temperature.

-

Heat the reaction mixture to 80-120°C and stir for 4-16 hours.

-

Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.

-